Isophthalic acid monoallyl ester
Description
Properties
Molecular Formula |
C11H10O4 |
|---|---|
Molecular Weight |
206.19 g/mol |
IUPAC Name |
3-prop-2-enoxycarbonylbenzoic acid |
InChI |
InChI=1S/C11H10O4/c1-2-6-15-11(14)9-5-3-4-8(7-9)10(12)13/h2-5,7H,1,6H2,(H,12,13) |
InChI Key |
NWHOAXHJVDBUCD-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)C1=CC=CC(=C1)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
- Isophthalic Acid Monomethyl Ester: Contains a methyl ester group. Synthesized via coupling with pyrrolidine, yielding 60% efficiency . Used as a precursor for amides and esters in organic synthesis.
- 5-Nitro-Isophthalic Acid Monomethyl Ester: A nitro-substituted derivative with enhanced reactivity for electrophilic substitutions. Molecular formula: C₉H₇NO₆; used in agrochemical and pharmaceutical intermediates .
- Phthalic Acid Mono-2-Ethylhexyl Ester: A branched alkyl ester (C₁₆H₂₂O₄; MW 278.34) with applications in plasticizers and coatings. Lacks the allyl group’s reactivity .
- Succinic Acid Monoallyl Ester: A non-aromatic dicarboxylic acid ester. Acts as an insulin secretagogue, avoiding methanol release during hydrolysis .
Key Research Findings
Drug Development: Monoallyl isophthalic esters are intermediates in BACE-1 inhibitors, demonstrating IC₅₀ values <100 nM in vitro .
Polymer Chemistry : Diglycidyl esters of isophthalic acid enhance crosslinking in EUV lithography resins, improving thermal stability .
Synthetic Flexibility : The allyl group’s removal under mild conditions (e.g., triethylamine) facilitates modular synthesis of diverse pharmacophores .
Preparation Methods
Acid-Catalyzed Fischer Esterification
The Fischer esterification reaction, employing stoichiometric allyl alcohol and catalyzed by sulfuric acid or p-toluenesulfonic acid, represents a classical approach. In this method, isophthalic acid reacts with allyl alcohol under reflux conditions, typically at 100–120°C. The reaction equilibrium is driven by removing water via azeotropic distillation. However, achieving monoester selectivity requires careful control of the molar ratio (e.g., 1:1.05 acid-to-alcohol ratio) and reaction time.
Key Parameters:
-
Temperature: 100–120°C
-
Catalyst: 1–5 wt% H₂SO₄
-
Yield: 50–65% (theoretical maximum for monoester)
Base-Promoted Alkylation
Adapting methodologies from patent US3140309A, which describes mono-(beta-hydroxyethyl)-isophthalate synthesis, substitution of ethylene oxide with allyl bromide in an aqueous alkaline medium could yield IAMA. The process involves:
-
Forming monosodium isophthalate by reacting isophthalic acid with NaOH.
-
Introducing allyl bromide to the aqueous solution at 50–80°C.
-
Acidifying the mixture to precipitate the product.
This approach leverages the nucleophilic displacement of bromide by the carboxylate anion. However, allyl bromide’s lower reactivity compared to ethylene oxide may necessitate elevated temperatures or phase-transfer catalysts.
Transesterification Approaches
Dimethyl Isophthalate Transesterification
Transesterification of dimethyl isophthalate with allyl alcohol, catalyzed by titanium(IV) isopropoxide or lipases, offers a pathway to IAMA. The reaction proceeds via sequential methanol elimination:
Optimization Challenges:
-
Avoiding diester formation requires excess allyl alcohol (molar ratio 1:3).
-
Enzyme-catalyzed methods (e.g., Candida antarctica lipase B) improve selectivity but reduce reaction rates.
Protective Group Strategies
Selective Esterification Using Temporary Protecting Groups
One carboxylic acid group is protected (e.g., as a methyl ester via diazomethane), leaving the other free for allylation. Subsequent deprotection under mild acidic conditions yields IAMA.
Example Workflow:
-
Protect one -COOH group:
-
React with allyl alcohol/H₂SO₄.
-
Deprotect with HCl/MeOH.
This method achieves >80% monoester yields but involves hazardous reagents like diazomethane.
Industrial Synthesis Considerations
Scalability and Purification
Industrial processes prioritize cost-effectiveness and ease of purification. The base-promoted alkylation method, adapted for allyl bromide, aligns with these needs due to:
-
Aqueous reaction medium reducing organic solvent use.
-
Straightforward isolation via pH-controlled precipitation.
Purification Challenges:
-
Residual dibromoalkanes and unreacted allyl bromide necessitate repeated recrystallization or chromatography.
Comparative Analysis of Methods
| Method | Conditions | Catalyst | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|---|
| Fischer Esterification | 120°C, 12 h | H₂SO₄ | 55 | 85 | Moderate |
| Base-Promoted Alkylation | 80°C, 6 h | NaOH | 70 | 92 | High |
| Transesterification | 90°C, 24 h | Ti(OiPr)₄ | 60 | 88 | Low |
| Protective Group | 25°C, 48 h | Diazomethane | 85 | 95 | Low |
Challenges and Optimization Strategies
Byproduct Formation
Die sterification and allyl ether formation are common side reactions. Strategies to suppress these include:
Catalyst Selection
Heterogeneous catalysts (e.g., Amberlyst-15) enable easier recovery and reuse, enhancing process sustainability.
Q & A
What are the established methods for synthesizing isophthalic acid monoallyl ester in laboratory settings?
The synthesis typically involves acid-catalyzed esterification of isophthalic acid with allyl alcohol. Sulfuric acid is commonly used as a catalyst under reflux conditions (60–80°C) to drive the reaction toward ester formation . Alternative methods may employ coupling agents like DCC (dicyclohexylcarbodiimide) in anhydrous solvents to minimize hydrolysis . Key parameters to optimize include molar ratios (e.g., 1:2 for acid:allyl alcohol), reaction time (4–12 hours), and temperature control to suppress side reactions such as allyl group polymerization .
How is this compound characterized to confirm its structure and purity?
Characterization relies on spectroscopic and chromatographic techniques:
- NMR spectroscopy : H and C NMR confirm ester linkage formation (e.g., allyl proton signals at δ 4.6–5.2 ppm and carbonyl carbons at ~165–170 ppm) .
- FTIR : Absorption bands at ~1720 cm (ester C=O) and 1640 cm (allyl C=C) validate functional groups .
- HPLC/MS : High-performance liquid chromatography coupled with mass spectrometry ensures purity (>95%) and detects trace impurities like unreacted acid or allyl alcohol .
What challenges arise in analyzing reaction mechanisms during the synthesis of this compound?
Mechanistic studies face challenges such as distinguishing between nucleophilic acyl substitution (esterification) and potential side reactions (e.g., allyl group oxidation or polymerization). Isotopic labeling (e.g., O-tracking in water byproducts) or computational modeling (DFT studies) can elucidate pathways . Contradictions in reported kinetics (e.g., activation energies) may arise from solvent polarity effects or catalyst concentration variations, requiring controlled reproducibility experiments .
How can researchers address discrepancies in reported solubility data of this compound?
Discrepancies often stem from solvent purity, temperature, or measurement techniques. To resolve inconsistencies:
- Standardize solvents (e.g., HPLC-grade) and temperatures (25°C ± 0.1°C).
- Use gravimetric analysis for solubility limits in polar (e.g., acetone) vs. non-polar solvents (e.g., hexane) .
- Cross-validate with computational solubility parameters (Hansen solubility parameters) to predict miscibility .
What are the implications of using this compound in cross-linked polymer networks?
The allyl ester group enables radical-initiated crosslinking in resins, enhancing thermal stability (TGA data showing decomposition >250°C) and mechanical properties. Studies show that copolymerization with styrene or acrylates increases glass transition temperatures () by 20–40°C compared to non-ester analogs . However, excessive crosslinking density may reduce flexibility, requiring optimization of monomer ratios .
What precautions are necessary when handling this compound in experimental settings?
- Storage : Inert atmosphere (N) to prevent oxidation of allyl groups.
- Safety : Use fume hoods due to potential respiratory irritation (evidenced in SDS for analogous esters) .
- Disposal : Neutralize residual acid catalysts before disposal to comply with lab safety protocols .
How do competing side reactions during esterification impact the yield of this compound?
Side reactions include:
- Polymerization : Allyl groups may undergo radical-initiated polymerization, reduced by inhibitors like hydroquinone .
- Hydrolysis : Water contamination reverses esterification; use molecular sieves or azeotropic distillation .
Yield optimization requires real-time monitoring (e.g., in situ FTIR) and adjusting catalyst loadings (e.g., 0.5–2 mol% HSO) .
What methods are effective for functionalizing this compound to enhance reactivity?
- Nitration : Introducing nitro groups at the meta position (via HNO/HSO) increases electrophilicity for subsequent amidation or nucleophilic substitutions .
- Epoxidation : Treating the allyl group with peracids forms epoxides, enabling ring-opening reactions for hybrid polymers .
How can computational modeling predict the reactivity of this compound?
Density Functional Theory (DFT) calculates electronic properties (e.g., frontier molecular orbitals) to predict sites for electrophilic attack. For example, the ester carbonyl group shows higher electrophilicity ( -0.35 eV) compared to the aromatic ring, guiding functionalization strategies .
What purification techniques are recommended for isolating this compound?
- Column chromatography : Silica gel with ethyl acetate/hexane (3:7 v/v) eluent removes unreacted acid and allyl alcohol .
- Recrystallization : Use ethanol/water mixtures (70:30) to obtain high-purity crystals (>99%) .
- Distillation : Vacuum distillation (bp ~180°C at 10 mmHg) for large-scale purification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
